3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide
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Overview
Description
3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a complex organic compound that features a fluorine atom, a methyl group, and a phenyl group attached to an oxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-phenylpyridin-6-yl)benzamide
- 3-fluoro-N-(5-methyl-2-phenylpyridin-6-yl)benzamide
- 3-fluoro-N-(5-methyl-2-phenyloxazole-4-yl)benzamide
Uniqueness
What sets 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide apart from similar compounds is its unique oxazolo[5,4-b]pyridine core, which can confer distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or improve its stability under various conditions.
Properties
IUPAC Name |
3-fluoro-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSQUPZZZQJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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